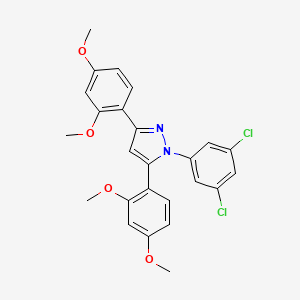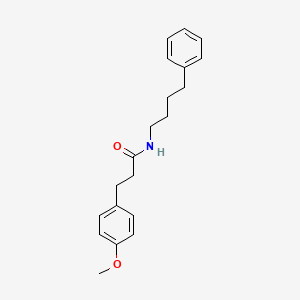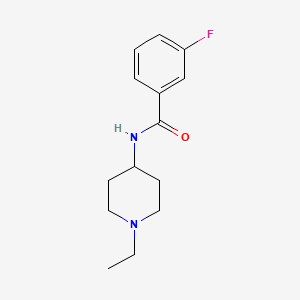
N-(4-butylphenyl)-2,3-dichloro-4-methoxybenzenesulfonamide
説明
N-(4-butylphenyl)-2,3-dichloro-4-methoxybenzenesulfonamide, also known as BAY 11-7082, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a synthetic derivative of sulfonamide and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
N-(4-butylphenyl)-2,3-dichloro-4-methoxybenzenesulfonamide 11-7082 has been extensively studied for its potential applications in various research fields. One of the most significant applications of this compound is in the field of inflammation research. This compound 11-7082 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of inflammatory responses. This inhibition of NF-κB activity leads to a reduction in the production of inflammatory cytokines and chemokines, making this compound 11-7082 a promising candidate for the treatment of various inflammatory diseases.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to possess anti-cancer properties. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This compound 11-7082 has been studied in various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer.
This compound 11-7082 has also been studied for its potential anti-viral properties. This compound has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
作用機序
The mechanism of action of N-(4-butylphenyl)-2,3-dichloro-4-methoxybenzenesulfonamide 11-7082 involves the inhibition of NF-κB activity. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammatory responses, immune responses, and cell survival. In its inactive state, NF-κB is bound to an inhibitor protein called IκBα. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and bind to specific DNA sequences, resulting in the transcription of target genes.
This compound 11-7082 inhibits the phosphorylation and degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of target genes. This inhibition of NF-κB activity leads to a reduction in the production of inflammatory cytokines and chemokines, making this compound 11-7082 a promising candidate for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound 11-7082 inhibits the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, this compound 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
実験室実験の利点と制限
One of the advantages of using N-(4-butylphenyl)-2,3-dichloro-4-methoxybenzenesulfonamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This compound 11-7082 has been shown to selectively inhibit the activity of NF-κB without affecting other transcription factors. This specificity makes this compound 11-7082 a valuable tool for studying the role of NF-κB in various biological processes.
One of the limitations of using this compound 11-7082 in lab experiments is its potential toxicity. This compound 11-7082 has been shown to have cytotoxic effects on some cell lines, and its long-term effects on cell viability and function are not well understood. Therefore, caution should be exercised when using this compound 11-7082 in lab experiments, and appropriate controls should be included to ensure the specificity of the observed effects.
将来の方向性
There are several future directions for the study of N-(4-butylphenyl)-2,3-dichloro-4-methoxybenzenesulfonamide 11-7082. One area of research is the development of more potent and selective NF-κB inhibitors based on the structure of this compound 11-7082. These inhibitors could be used to further elucidate the role of NF-κB in various biological processes and could have potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Another area of research is the study of the anti-viral properties of this compound 11-7082. Further studies are needed to determine the mechanism of action of this compound 11-7082 against viruses and to evaluate its potential as an anti-viral agent.
Conclusion:
In conclusion, this compound 11-7082 is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties and has been extensively studied for its potential therapeutic applications. The mechanism of action of this compound 11-7082 involves the inhibition of NF-κB activity, and its biochemical and physiological effects have been well documented. While there are some limitations to using this compound 11-7082 in lab experiments, its specificity for NF-κB inhibition makes it a valuable tool for studying the role of NF-κB in various biological processes. There are several future directions for the study of this compound 11-7082, including the development of more potent and selective NF-κB inhibitors and the study of its anti-viral properties.
特性
IUPAC Name |
N-(4-butylphenyl)-2,3-dichloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-3-4-5-12-6-8-13(9-7-12)20-24(21,22)15-11-10-14(23-2)16(18)17(15)19/h6-11,20H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIBBDSWMFCNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4708237.png)
![ethyl 6-tert-butyl-2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4708238.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4708253.png)
![4-{[(propylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4708266.png)
![2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4708282.png)
![9-ethyl-3-[(4-methyl-1-piperidinyl)methyl]-9H-carbazole](/img/structure/B4708286.png)


![1-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4708301.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-phenylethyl)acrylamide](/img/structure/B4708308.png)



![2-{4-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4708325.png)